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molecular formula C9H9F3N4 B8449427 9H-Purine, 6-propyl-2-(trifluoromethyl)-

9H-Purine, 6-propyl-2-(trifluoromethyl)-

Cat. No. B8449427
M. Wt: 230.19 g/mol
InChI Key: QRUMIFSSGMBAMC-UHFFFAOYSA-N
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Patent
US07335654B2

Procedure details

1-Propyl magnesium bromide (3.0 mmol) was added to a mixture of 6-chloro-2-trifluoromethylpurine 222 mg (1.0 mmol), [1,3-bis(diphenylphosphino)-propane]dichloronickel(II) (0.04 mmol) and THF 15 ml at 20° C. under nitrogen. The reaction mixture was allowed to stirred at 50° C. for 12 hours, then cooled to 20 ° C., and 0.2 ml of water was added to quench the reaction. The mixture was diluted with 20 ml ethyl acetate and filtered over celite. Evaporation under vacuo and chromatography (MeOH:EtOAc:hexane=2:50:50) gave the title compound with 30% yield. 1H NMR (300 MHz, CDCl3) δ 8.10 (s, 1H), 7.27 (t, J=8.37 Hz, 1H), 3.29 (t, J=7.5 Hz, 2H), 1.95 (m,2H), 1.02 (t, 7.5 Hz, 2H).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
222 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.04 mmol
Type
catalyst
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH2:2][CH3:3].Cl[C:7]1[N:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[N:13]=[C:12]2[C:8]=1[NH:9][CH:10]=[N:11]2.C1COCC1.O>C(OCC)(=O)C.Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:1]([C:7]1[N:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[N:13]=[C:12]2[C:8]=1[NH:9][CH:10]=[N:11]2)[CH2:2][CH3:3] |^1:34,50|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C(CC)[Mg]Br
Name
Quantity
222 mg
Type
reactant
Smiles
ClC1=C2NC=NC2=NC(=N1)C(F)(F)F
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.04 mmol
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
to stirred at 50° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20 ° C.
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
filtered over celite
CUSTOM
Type
CUSTOM
Details
Evaporation under vacuo and chromatography (MeOH:EtOAc:hexane=2:50:50)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CC)C1=C2NC=NC2=NC(=N1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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